molecular formula C16H22F3NO3 B12398246 (2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol

(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol

Cat. No.: B12398246
M. Wt: 333.35 g/mol
InChI Key: JUIIKCVXDUPZBI-RBSFLKMASA-N
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Description

(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxymethyl group and a butyl chain bearing a trifluoromethylphenyl group. Its unique structure makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethylphenyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step may involve hydroxylation reactions under specific conditions.

    Attachment of the Trifluoromethylphenyl Group: This can be done through substitution reactions using reagents like trifluoromethylphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The trifluoromethylphenyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol: shares similarities with other pyrrolidine derivatives and compounds containing trifluoromethyl groups.

    Similar Compounds: Pyrrolidine, trifluoromethylphenyl derivatives, and other hydroxymethyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22F3NO3

Molecular Weight

333.35 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C16H22F3NO3/c17-16(18,19)12-6-4-11(5-7-12)3-1-2-8-20-9-14(22)15(23)13(20)10-21/h4-7,13-15,21-23H,1-3,8-10H2/t13-,14-,15-/m1/s1

InChI Key

JUIIKCVXDUPZBI-RBSFLKMASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1CCCCC2=CC=C(C=C2)C(F)(F)F)CO)O)O

Canonical SMILES

C1C(C(C(N1CCCCC2=CC=C(C=C2)C(F)(F)F)CO)O)O

Origin of Product

United States

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